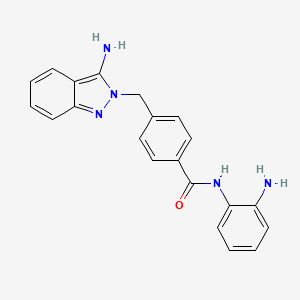

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide

Description

Properties

CAS No. |

920315-49-7 |

|---|---|

Molecular Formula |

C21H19N5O |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

4-[(3-aminoindazol-2-yl)methyl]-N-(2-aminophenyl)benzamide |

InChI |

InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-26-20(23)16-5-1-3-7-18(16)25-26/h1-12H,13,22-23H2,(H,24,27) |

InChI Key |

SPMRBVFLTNCEON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

Functionalization: The indazole core is then functionalized with an amino group at the 3-position.

Coupling Reaction: The functionalized indazole is coupled with a benzamide derivative through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of nitro groups back to amino groups.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may regenerate the original amino compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3-aminoindazole-methyl and 2-aminophenyl substituents. Comparisons with analogous benzamides highlight key differences:

Key Observations :

- Indazole vs.

- Amino Groups: The dual amine substituents (2-aminophenyl and 3-aminoindazole) contrast with methoxy (LMM5) or difluorophenyl () groups, likely increasing hydrophilicity and hydrogen-bond donor capacity, which could influence solubility and membrane permeability .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated to exceed 350 g/mol (based on analogs), higher than N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (300.35 g/mol; ). This may affect bioavailability under Lipinski’s Rule of Five .

Biological Activity

The compound 4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide is a synthetic organic molecule that combines an indazole moiety with a benzamide backbone. Its unique structural features suggest potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H19N5O

- Molecular Weight : 357.41 g/mol

- IUPAC Name : this compound

The compound's structure includes an indazole ring, which is known for its diverse biological properties, and a benzamide group that enhances its interaction with various biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies .

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- DNA/RNA Interaction : Potential interactions with nucleic acids could affect gene expression and replication processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound:

Case Studies and Research Findings

- FGFR Inhibition : A study focused on indazole derivatives demonstrated that compounds with similar structures to this compound exhibited strong inhibitory effects on FGFRs, leading to reduced cell proliferation in cancer cell lines .

- Histone Deacetylase Inhibition : Another case study highlighted that related benzamide compounds could selectively inhibit class I HDACs, showing enhanced potency compared to traditional inhibitors like SAHA . This suggests that the compound may also have applications in epigenetic regulation.

- Cellular Mechanisms : Research indicated that compounds similar to this one can induce apoptosis through modulation of cell cycle checkpoints, particularly in cancer cells, making them promising candidates for further development as anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

Analytical techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons in the indazole and benzamide moieties appear at δ 7.0–8.5 ppm, while NH₂ groups show broad singlet peaks near δ 5.5–6.5 ppm .

- IR : Stretching vibrations for amide (C=O, ~1650 cm⁻¹) and amine (N–H, ~3350 cm⁻¹) groups confirm functional groups .

- Elemental Analysis : Experimental C/H/N/O values are compared with theoretical calculations to confirm purity (>98%) .

- Chromatography : HPLC with >98% purity thresholds ensures compound integrity .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- HDAC Inhibition : Structural analogs (e.g., Mocetinostat) exhibit histone deacetylase (HDAC) inhibitory activity, validated via enzyme assays and docking studies. The benzamide moiety chelates zinc in HDAC active sites .

- Anticancer Activity : Derivatives show cytotoxicity in vitro (IC₅₀ < 1 µM in prostate cancer models) by inducing apoptosis and cell cycle arrest .

- Docking Studies : Pyridinyl and indazole groups form hydrogen bonds with kinase targets (e.g., EGFR), as modeled using AutoDock Vina .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance reaction rates .

- Solvent Optimization : Use DMF or THF for better solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >90% .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., PC3, LNCaP) to confirm reproducibility .

- Metabolic Stability Testing : Compare in vitro (microsomal assays) and in vivo (murine models) data to address bioavailability discrepancies .

- Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide para-position to enhance HDAC binding .

- Bioisosteric Replacement : Replace indazole with benzimidazole to improve metabolic stability while retaining activity .

- Pharmacophore Mapping : QSAR models identify critical hydrogen bond donors (e.g., 2-aminophenyl NH₂) and hydrophobic regions .

Advanced: What challenges arise in formulating this compound for in vivo studies?

Methodological Answer:

- Solubility : The compound is poorly water-soluble; use DMSO-based stock solutions (10 mg/mL) or liposomal encapsulation .

- Stability : Susceptible to oxidation; store at –20°C under nitrogen and add antioxidants (e.g., BHT) to formulations .

- Bioavailability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Advanced: How are computational docking studies designed to predict binding modes?

Methodological Answer:

- Protein Preparation : Retrieve HDAC1 (PDB: 4BKX) or EGFR (PDB: 1M17) structures from RCSB PDB. Remove water molecules and add polar hydrogens .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel and assign Gasteiger charges .

- Docking Parameters : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the active site. Validate poses via RMSD clustering (<2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.